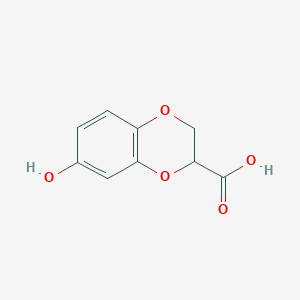

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFWGCAZLOZOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160657-99-8 | |

| Record name | 7-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

Acylation of 3-Hydroxyphenol :

Cyclization with AlCl₃ :

Hydrolysis to Carboxylic Acid :

- The amide is hydrolyzed under acidic or basic conditions (e.g., NaOH) to yield the final carboxylic acid.

Advantages : High regioselectivity, scalability, and avoidance of expensive catalysts.

Limitations : Requires strict temperature control to prevent side reactions.

Lactone Ring-Opening and Cyclocondensation

A second route, inspired by the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, utilizes gamma-butyrolactone as a key building block:

Procedure:

Alkaline Ring-Opening :

Acid-Catalyzed Cyclization :

Key Data :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Alkaline ring-opening | KOH, DMF | 80°C | 86 |

| Cyclization | ZnCl₂ | 150°C | 90 |

Advantages : Utilizes readily available starting materials; suitable for industrial-scale production.

Limitations : Potential racemization at the carboxylic acid center if chiral resolution is required.

Functional Group Interconversion from Amino Derivatives

A third method involves diazotization and hydrolysis of an amino precursor, as demonstrated in the synthesis of 7-amino-2,3-dihydrobenzodioxin-6-carboxylic acid:

Procedure:

Synthesis of 7-Nitro Derivative :

- Nitration of a substituted benzodioxin precursor introduces a nitro group at position 7.

Reduction to Amine :

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (yield: 85–95%).

Diazotization and Hydrolysis :

Advantages : High functional group tolerance; avoids harsh cyclization conditions.

Limitations : Multi-step synthesis reduces overall efficiency.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Friedel-Crafts | Acylation, cyclization, hydrolysis | 82 | High | Moderate |

| Lactone cyclization | Ring-opening, acid cyclization | 90 | High | Low |

| Diazotization | Nitration, reduction, hydrolysis | 80 | Moderate | High |

Recent Advances and Alternative Approaches

- Enzymatic Resolution : Chiral HPLC and enzymatic methods have been employed to resolve racemic mixtures of benzodioxin carboxylic acids, achieving enantiomeric excess (e.e.) >99%.

- Polyphosphoric Acid (PPA) Cyclization : PPA facilitates ring closure in sterically hindered systems, though yields are lower (50–60%).

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 7-oxo-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.

Reduction: Formation of 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-methanol.

Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

Pharmaceutical Applications

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid has been investigated for its potential therapeutic effects. The following are notable applications:

Antioxidant Activity

Research indicates that compounds in the benzodioxin family exhibit antioxidant properties. A study demonstrated that derivatives of 7-hydroxy-2,3-dihydro-1,4-benzodioxin could scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress in cells .

Anticancer Properties

Several studies have explored the anticancer potential of 7-hydroxy derivatives. For instance, a series of synthesized 2,6,7-substituted benzodioxins showed promising activity against various cancer cell lines. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis .

Neuroprotective Effects

The compound has also been studied for neuroprotective effects. Research suggests that it may help mitigate neuronal damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases .

Case Study: Synthesis and Evaluation

A study focused on synthesizing enantiomerically pure derivatives of 7-hydroxy-2-substituted benzodioxins revealed that specific modifications could enhance biological activity. The researchers employed rapid synthetic methods to produce these compounds and assessed their pharmacological profiles in vitro .

Case Study: Antioxidant Mechanism

In another investigation, the antioxidant mechanisms of 7-hydroxy derivatives were elucidated through assays measuring radical scavenging activity. The results indicated that these compounds could effectively reduce lipid peroxidation in cellular models, supporting their use as dietary supplements or therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Mitigates neuronal damage |

Table 2: Synthesis Overview

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzodioxane-carboxylic acid core serves as a versatile scaffold for drug development. Substituents at the 7-position modulate electronic, steric, and hydrogen-bonding interactions, impacting biological activity and synthetic accessibility. Key analogs include:

Notes:

Physicochemical Properties

| Property | 7-Hydroxy Derivative (Hypothesized) | Parent Compound (1) | 7-Bromo Derivative |

|---|---|---|---|

| Molecular Weight | ~196.16 g/mol | 180.16 g/mol | 263.02 g/mol |

| Solubility (Water) | High (due to -OH and -COOH) | Moderate | Low |

| pKa (Carboxylic Acid) | ~3.5–4.0 | ~2.8–3.2 | ~2.5–3.0 |

| LogP | ~1.2 | 1.5 | 2.8 |

Key Insights :

- Higher acidity (vs. parent compound) may influence salt formation and formulation strategies.

Research Findings and Data Tables

Table 1: Enzymatic Resolution Efficiency Across Analogs

| Compound | Enzyme Used | E-value | e.e. (%) | Conversion (%) | |

|---|---|---|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin-2-carboxamide (Parent) | Alcaligenes faecalis IaaH | >200 | >99 | 50 | |

| 7-Substituted Analogs | Not reported | N/A | N/A | N/A |

Note: Enzymatic resolution data for 7-hydroxy derivatives is absent in the literature, suggesting a need for further study.

Biological Activity

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (CAS No. 160657-99-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities.

The molecular formula of this compound is , with a molecular weight of approximately 196.16 g/mol. Its structure features a benzodioxin moiety that is significant for its biological activity.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a comparative analysis demonstrated that this compound exhibits notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Cytotoxicity Data

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| This compound | TBD | TBD |

| Mitomycin-C | 5 ± 2 | 4.5 ± 0.5 |

| UK-1 | 31 ± 5 | 17 ± 2 |

Note: TBD indicates data yet to be determined from current studies.

The data suggest that while the compound shows promise as a cytotoxic agent, further studies are needed to establish specific IC50 values for direct comparisons.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings indicate that it may possess broad-spectrum antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

These results highlight the potential of this compound as an antimicrobial agent; however, specific MIC values need to be established through rigorous testing.

The precise mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that its activity may be related to the modulation of cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies

Recent case studies have provided insights into the therapeutic applications of compounds related to or derived from benzodioxins. For example:

- Case Study on Cancer Treatment : A study involving derivatives of benzodioxins demonstrated significant anticancer activity when combined with metal ions like copper, enhancing their cytotoxic effects against cancer cells.

- Antifungal Applications : Another research effort highlighted the antifungal potential of benzodioxin derivatives against drug-resistant strains of Candida species.

These case studies underscore the versatility of benzodioxin compounds in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of substituted catechol derivatives followed by carboxylation. Key steps include:

- Oxidative coupling : Using ethylenediamine derivatives with phenolic groups under acidic conditions to form the benzodioxin core .

- Carboxylic acid introduction : Hydrolysis of ester precursors or direct carboxylation using CO₂ under catalytic conditions (e.g., Pd-mediated reactions) .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–100°C), solvent polarity (e.g., DMF/water mixtures), and stoichiometric ratios of reactants .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodioxin scaffold (δ 4.2–4.5 ppm for methylene protons adjacent to oxygen) and carboxylic acid proton (δ 12–13 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 180.159 (C₉H₈O₄) .

- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) validate functional groups .

Q. What are the key structural features influencing its reactivity in biological or catalytic systems?

- Methodological Answer :

- Electron-withdrawing effects : The carboxylic acid group enhances electrophilicity at the C-2 position, facilitating nucleophilic substitutions .

- Steric hindrance : The dihydro-benzodioxin ring restricts access to the hydroxyl group, influencing regioselectivity in reactions .

- Hydrogen bonding : The hydroxyl and carboxyl groups enable interactions with enzymes or metal catalysts, critical for applications in drug intermediates or ligand design .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates in hydroxylation or decarboxylation pathways. Compare computed NMR/IR spectra with experimental data to validate mechanistic models .

- Molecular Dynamics (MD) : Simulate binding affinities in enzyme-substrate complexes (e.g., oxidoreductases) to predict biological activity .

- Software Tools : Use Gaussian, ORCA, or VASP with solvent models (e.g., PCM) to account for aqueous or organic reaction environments .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-response studies : Test concentrations across a wide range (nM to mM) to identify threshold effects .

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials and correlate with cellular ROS scavenging assays .

- Context-dependent assays : Compare activity in different cell lines (e.g., cancer vs. normal) or under varying oxygen tensions to assess microenvironmental influences .

Q. What catalytic strategies improve the efficiency of large-scale synthesis while minimizing waste?

- Methodological Answer :

- Heterogeneous catalysis : Employ immobilized Pd or Ru catalysts for carboxylation steps, enabling catalyst recycling and reducing heavy metal contamination .

- Flow chemistry : Optimize continuous-flow reactors for cyclization steps to enhance heat/mass transfer and reduce reaction time .

- Green solvents : Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability metrics (E-factor < 5) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction parameters (e.g., DoE)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .

- Multivariate analysis : PCA or PLS regression models can reduce dimensionality in datasets linking structural variants to bioactivity .

Q. How can structural analogs be systematically compared to enhance structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.